2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
2-[[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F3N4O/c27-26(28,29)20-4-2-5-23(17-20)33-15-13-32(14-16-33)22-9-11-31(12-10-22)18-21-8-7-19-3-1-6-24(34)25(19)30-21/h1-8,17,22,34H,9-16,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNQDFISTOIAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=NC5=C(C=CC=C5O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific sites on the target molecule.
Biochemical Pathways
Piperazine derivatives have been found to modulate a variety of biochemical pathways, often related to their specific targets.
Biological Activity
The compound 2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 472.9 g/mol. The structure features a quinoline core, which is well-known for its pharmacological properties, and piperazine and piperidine moieties that contribute to its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 6.25 to 25 μg/ml, suggesting potent antibacterial effects .
Anticancer Properties
A notable study investigated the anticancer potential of quinoline derivatives, including those similar to the target compound. These derivatives showed cytotoxic effects against human breast cancer cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation. The mechanism of action is thought to involve apoptosis induction through mitochondrial pathways .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of a series of quinoline derivatives against E. coli. The results indicated that modifications in the piperazine ring significantly enhanced antibacterial activity, with some derivatives achieving MIC values as low as 6.25 μg/ml .
Study 2: Anticancer Activity
In a separate investigation focusing on breast cancer, researchers synthesized hybrid compounds incorporating the quinoline structure. These compounds exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analysis .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Quinoline A | Antibacterial | 12.5 μg/ml | |
| Quinoline B | Anticancer (MCF-7) | IC50 = 15 μM | |
| Quinoline C | Neuropharmacological | Anxiolytic |
Table 2: Structural Variations and Their Effects
| Structural Variation | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increased lipophilicity |
| Piperazine ring modifications | Enhanced receptor binding |
| Hydroxyl group | Improved solubility |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 433.38 g/mol. Its structure features a quinoline core linked to piperazine and piperidine moieties, which are known for their biological activity.
Key Features
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Piperazine and Piperidine Rings : Known for their roles in various pharmacological activities.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures can modulate serotonin and norepinephrine levels, making them potential candidates for treating depression and anxiety disorders .
Anticancer Properties
Compounds containing quinoline structures have shown promise in anticancer research. The ability of this compound to inhibit cancer cell proliferation has been observed in vitro, suggesting its potential as a chemotherapeutic agent. Specific studies have highlighted its effectiveness against breast cancer cell lines .
Antimicrobial Activity
The presence of the quinoline moiety is associated with antimicrobial properties. Research has documented the efficacy of similar compounds against various bacterial strains, indicating potential applications in developing new antibiotics .
Neuropathic Pain Management
The compound's structural similarity to known analgesics suggests it may possess antinociceptive properties. Studies have indicated that related piperazine derivatives can alleviate neuropathic pain in animal models, pointing to its potential use in pain management therapies .
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the antidepressant effects of a related piperazine derivative in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo, supporting the hypothesis that modifications to the piperazine structure enhance therapeutic efficacy .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines treated with this compound demonstrated a dose-dependent reduction in cell viability. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Case Study 3: Pain Relief
A study involving a neuropathic pain model demonstrated that administration of this compound significantly reduced pain sensitivity compared to control groups. This suggests its utility as a novel analgesic for managing chronic pain conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinolin-8-ol and Piperazine Moieties
Table 1: Key Compounds and Their Properties
Key Observations:
- Dopaminergic Activity: The compound from Ghosh et al. (2010) demonstrates dual functionality as a dopamine agonist and iron chelator, suggesting that quinolin-8-ol-piperazine hybrids may target neurological pathways .
- Antimalarial Potential: Analogues like 8a () highlight the role of quinolin-8-ol in antimalarial drug design, though specific activity data are lacking .
- Trifluoromethyl Impact: The trifluoromethyl group in 10e () and the target compound likely improves pharmacokinetic properties compared to non-fluorinated analogs .
Key Observations:
- Synthetic Efficiency : Urea derivatives () and piperazine-acetate esters () exhibit high yields (70–93%), suggesting robust synthetic routes for piperazine-containing compounds .
- Thermal Stability : Urea derivatives have higher melting points (198–207°C), likely due to hydrogen bonding, whereas esters (e.g., 10f ) lack such data .
Preparation Methods
Chloromethylation of Quinolin-8-ol
Treatment of 8-hydroxyquinoline with formaldehyde and hydrochloric acid under reflux yields 2-(chloromethyl)quinolin-8-ol . This step often employs a mixture of acetic acid and hydrochloric acid (1:1) at 80–90°C for 6–8 hours, achieving 70–85% yield.
Reaction Conditions:
-
Solvent: Acetic acid/HCl
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Temperature: 80–90°C
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Time: 6–8 hours
-
Yield: 70–85%
Preparation of the 4-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]piperidine Intermediate
The piperidine-piperazine intermediate is synthesized through a two-step process:
Synthesis of 1-(3-Trifluoromethylphenyl)piperazine
3-(Trifluoromethyl)aniline is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base (e.g., potassium carbonate) to form the piperazine ring. The reaction proceeds in refluxing toluene, yielding 60–75% of the product after recrystallization from ethanol.
Reaction Conditions:
-
Solvent: Toluene
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Base: K₂CO₃
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Temperature: 110°C (reflux)
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Time: 12–16 hours
-
Yield: 60–75%
Coupling Piperazine with 4-Piperidone
4-Piperidone is alkylated with the synthesized 1-(3-trifluoromethylphenyl)piperazine using Leuckart-Wallach reaction conditions. Reductive amination with sodium cyanoborohydride in methanol at room temperature affords the 4-[4-(3-trifluoromethylphenyl)piperazin-1-yl]piperidine .
Reaction Conditions:
-
Reducing Agent: NaBH₃CN
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Solvent: Methanol
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Temperature: 25°C
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Time: 24 hours
-
Yield: 65–80%
Final Coupling via Nucleophilic Substitution
The chloromethylquinoline derivative undergoes nucleophilic substitution with the piperidine intermediate to form the target compound.
Alkylation of 4-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]piperidine
A mixture of 2-(chloromethyl)quinolin-8-ol and 4-[4-(3-trifluoromethylphenyl)piperazin-1-yl]piperidine is heated in acetonitrile with potassium iodide as a catalyst. Triethylamine is added to scavenge HCl, promoting the reaction.
Reaction Conditions:
-
Solvent: Acetonitrile
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Base: Et₃N
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Catalyst: KI
-
Temperature: 60–70°C
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Time: 12–18 hours
-
Yield: 50–65%
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical data confirm the structure:
Analytical Data:
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Melting Point: 182–185°C
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¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, quinoline-H), 7.85–7.20 (m, 8H, aromatic), 4.30 (s, 2H, CH₂), 3.80–2.50 (m, 12H, piperazine/piperidine).
-
MS (ESI): m/z 513.2 [M+H]⁺.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative employs the Mitsunobu reaction to couple quinolin-8-ol with a hydroxymethylpiperidine intermediate. However, this method is less efficient (35–45% yield) due to competing side reactions.
Reductive Amination
Condensing 2-formylquinolin-8-ol with the piperidine intermediate using sodium triacetoxyborohydride in dichloromethane achieves moderate yields (40–55%).
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors optimize the alkylation step, improving yield to 70–75%. Solvent recovery systems and catalytic hydrogenation for piperazine synthesis enhance sustainability.
Challenges and Optimization
Q & A
Q. What synthetic strategies are commonly employed for constructing the piperazine-piperidine-quinoline scaffold in this compound?
The synthesis typically involves multi-step organic reactions, including:
- Mannich reactions to introduce the piperazine-piperidine moiety onto the quinoline core.
- Nucleophilic substitution for attaching the trifluoromethylphenyl group to the piperazine ring.
- Microwave-assisted coupling (e.g., 120°C, 250W) to optimize yield and reduce reaction time, as seen in analogous quinoline-piperazine hybrids . Key purification methods include normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) and recrystallization .
Q. How is the structural integrity of this compound validated during synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substituent positions (e.g., δ 9.09 ppm for quinoline protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of byproducts .
- Mass Spectrometry : Molecular weight verification (e.g., ~460–590 g/mol range for similar derivatives) .
Q. What preliminary biological screening models are suitable for this compound?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cellular uptake studies : Flow cytometry with fluorescent probes (e.g., Rho123) to evaluate P-glycoprotein (P-gp) inhibition in drug-resistant cell lines (e.g., Lucena 1) .
Advanced Research Questions
Q. How can conflicting data on biological targets (e.g., kinase vs. GPCR activity) be resolved?
- Target deconvolution : Use siRNA silencing or CRISPR-Cas9 knockout models to isolate specific pathways .
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with purified enzymes/receptors .
- In vivo neuroprotection models : Assess dopamine receptor modulation in Parkinson’s disease models (e.g., MPTP-induced neurodegeneration) .
Q. What methodologies optimize bioavailability for in vivo studies?
- Prodrug design : Introduce acetyl or phosphate groups to enhance solubility, as demonstrated with quinolone derivatives .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
- Blood-brain barrier (BBB) penetration : Use in vitro BBB co-culture models or PET imaging with radiolabeled analogs .
Q. How do structural modifications impact iron-chelating properties and neuroprotection?
- Metal-binding assays : UV-Vis spectroscopy to quantify Fe/Fe chelation capacity .
- Comparative SAR studies : Modify the quinoline hydroxyl group or piperazine substituents to balance iron chelation and receptor agonism (e.g., dopamine D2/D3) .
- Oxidative stress models : Measure ROS scavenging in neuronal cell lines (e.g., SH-SY5Y) under HO-induced stress .
Q. What computational approaches predict off-target effects or metabolic stability?
- Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- QSAR modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with in vitro ADME data .
- Machine learning : Train models on toxicity databases (e.g., Tox21) to flag potential hepatotoxicity .
Data Analysis & Experimental Design
Q. How should researchers address low yields in the final coupling step?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura couplings in piperazine-quinoline hybrids .
- Temperature gradients : Use microwave irradiation (e.g., 150°C) to accelerate sluggish steps .
Q. What strategies validate the compound’s mechanism in multidrug resistance (MDR) reversal?
- Competitive inhibition assays : Co-administer with verapamil (P-gp inhibitor) in Lucena 1 cells .
- ATPase activity assays : Measure P-gp ATP hydrolysis using malachite green phosphate detection .
- Synergy studies : Combine with doxorubicin to calculate combination indices (CI) via Chou-Talalay method .
Q. How can in vitro neuroprotective activity be translated to in vivo efficacy?
- Dose-response profiling : Establish ED values in 6-OHDA-lesioned rats .
- Biomarker monitoring : Quantify glutathione levels or α-synuclein aggregation in cerebrospinal fluid .
- Behavioral tests : Rotarod or open-field assays to assess motor function improvement .
Tables
Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| H NMR | Quinoline protons (δ 8.0–9.1 ppm) | |
| HPLC | Retention time: 12–14 min (C18 column) | |
| Mass Spec | [M+H]: m/z 590.7 (for CHNOS) |
Table 2. Biological Activity of Analogous Compounds
| Compound Class | IC (nM) | Target | Model System |
|---|---|---|---|
| Quinoline-piperazine | 12.5 ± 1.2 | Dopamine D2 Receptor | HEK293 cells |
| Trifluoromethyl hybrid | 0.8 ± 0.1 | P-gp Inhibition | Lucena 1 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
